molecular formula C9H8ClNO3 B8635583 methyl 5-acetyl-3-chloropyridine-2-carboxylate

methyl 5-acetyl-3-chloropyridine-2-carboxylate

Cat. No.: B8635583
M. Wt: 213.62 g/mol
InChI Key: QRNBERPICCLYHA-UHFFFAOYSA-N
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Description

methyl 5-acetyl-3-chloropyridine-2-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an acetyl group at the 5th position, a chlorine atom at the 3rd position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-acetyl-3-chloropyridine-2-carboxylate typically involves the chlorination of 5-acetylpyridine followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

methyl 5-acetyl-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: 5-Carboxy-3-chloro-pyridine-2-carboxylic acid methyl ester.

    Reduction: 5-Acetyl-pyridine-2-carboxylic acid methyl ester.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 5-acetyl-3-chloropyridine-2-carboxylate is used in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-acetyl-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The chlorine atom can engage in halogen bonding, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form.

Comparison with Similar Compounds

Similar Compounds

    5-Acetyl-2-chloro-pyridine-3-carboxylic acid methyl ester: Similar structure but with different substitution pattern.

    5-Acetyl-3-bromo-pyridine-2-carboxylic acid methyl ester: Bromine instead of chlorine.

    5-Acetyl-3-chloro-pyridine-2-carboxylic acid ethyl ester: Ethyl ester instead of methyl ester.

Uniqueness

methyl 5-acetyl-3-chloropyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 3rd position and the acetyl group at the 5th position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

methyl 5-acetyl-3-chloropyridine-2-carboxylate

InChI

InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(10)8(11-4-6)9(13)14-2/h3-4H,1-2H3

InChI Key

QRNBERPICCLYHA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-5-(1-ethoxy-vinyl)-pyridine-2-carboxylic acid methyl ester (359 mg, 1.485 mmol) in THF (3.6 ml) was added para-toluenesulfonic acid monohydrate (565 mg, 2.97 mmol) and the mixture was stirred for 1 h. The reaction mixture was diluted with TBME and sat. aq. NaHCO3, the layers were separated and the aq. Phase was extracted with TBME. The combined organic layers were washed with sat. aq. NaHCO3 and sat. aq. NaCl, dried with MgSO4, filtered and concentrated under reduced pressure. The residue was purified by chromatography on silica gel (cyclohexane/EtOAc 9:1 to 6/1) to provide the title compound as yellow solid.
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359 mg
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565 mg
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3.6 mL
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